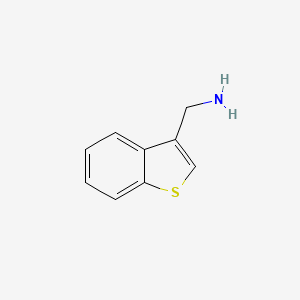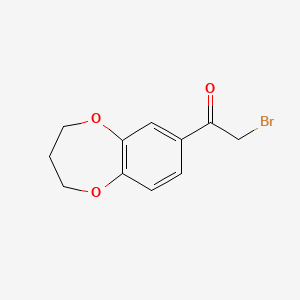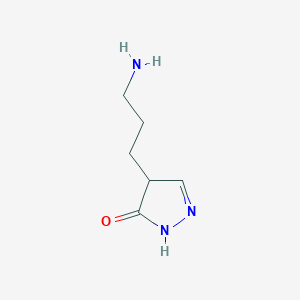
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-(3-aminopropyl) pyrazole was reported to be simplified from commercially available nicotinaldehyde, which was then directly coupled to a support for use in alcohol dehydrogenase purification . Other related pyrazole compounds have been synthesized through different approaches, such as the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile , or by aminoalkylation of 3,5-dimethylpyrazole . These methods demonstrate the versatility in synthesizing pyrazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and the intermolecular hydrogen bonding interactions . Similarly, the structure of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were characterized, revealing a distorted tetrahedral coordination around the metal atoms .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 resulted in the formation of pyrazolate rhodium(I) complexes, which further reacted with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds . Additionally, Schiff base ligands derived from pyrazole compounds have been synthesized and characterized, indicating the potential for tautomeric equilibria and the formation of different molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structures and spectroscopic data. For example, the IR and NMR spectra of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were consistent with the observed molecular structures . The optoelectronic properties of certain pyrazole compounds were studied using density functional theory, revealing insights into their molecular architecture and electronic properties . The polarizability and hyperpolarizability of these compounds were calculated, suggesting their potential applications in nonlinear optics .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Synthesis Methods : The compound has been synthesized through various methods, including a novel approach from commercially available nicotinaldehyde, proving efficient for alcohol dehydrogenase purification (Miller, Giri, & Goldman, 1989).
- Reactivity : Its reactivity has been explored, particularly in the context of alkylation, acylation, halogenation, sulfonation, coupling reactions, and other nucleophilic substitution reactions (Varvounis, Fiamegos, & Pilidis, 2007).
Biological and Pharmacological Potential
- Potential Anti-inflammatory Activity : Some derivatives of 2,4-dihydro-3H-pyrazol-3-one, related to the compound , have shown antipyretic activity comparable to ibuprofen and aminopyrine, indicating potential anti-inflammatory properties (Picciola, Zavaglio, Carenini, Gentili, & Tempra-Gabbiati, 1984).
- Analgesic Activity : Related compounds, such as 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, have demonstrated significant analgesic activity, hinting at possible pain-relief applications (Takagi, Tanaka, Morita, Ogura, Ishii, Nakata, & Ozeki, 1987).
Material Science and Chemistry
- Spectroscopic and Structural Investigations : The compound's analogs have been subject to extensive spectroscopic and structural studies, which contribute to understanding its chemical characteristics and potential applications in material science (Hayvalı, Unver, & Svoboda, 2010).
- Catalysis : Derivatives of pyrazol-3-one have been used in catalysis, such as in the oxidation of cyclohexane with dioxygen, suggesting potential roles in industrial chemical processes (Mishra, Alegria, Martins, Silva, & Pombeiro, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-aminopropyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-1-2-5-4-8-9-6(5)10/h4-5H,1-3,7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXMJPJCSUFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380247 |
Source


|
| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
7032-17-9 |
Source


|
| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

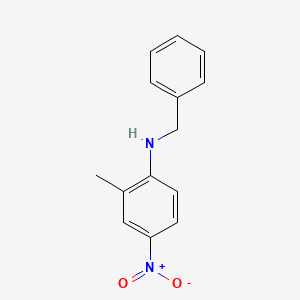
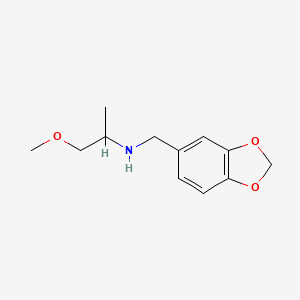
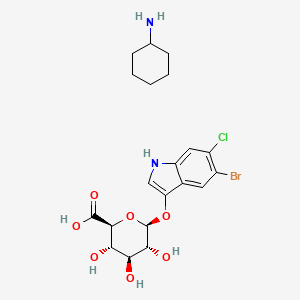
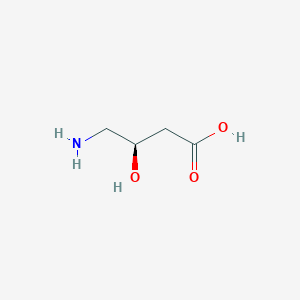
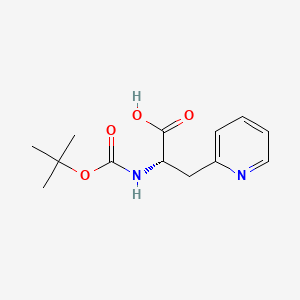
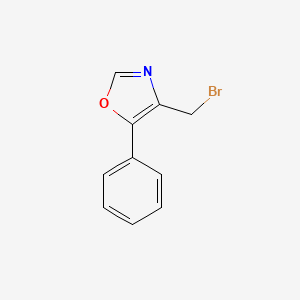
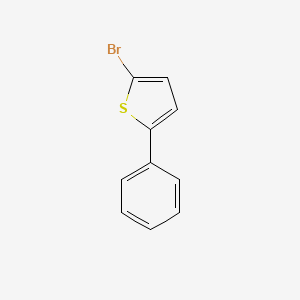
![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
